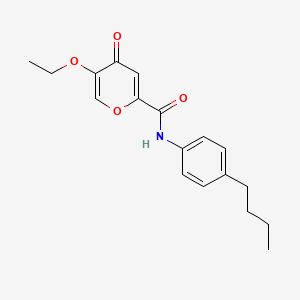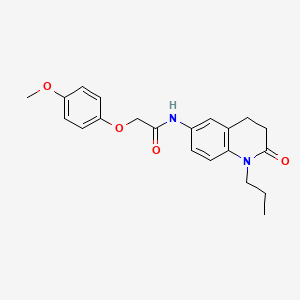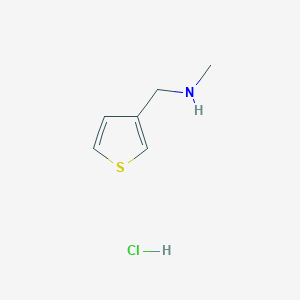
7-Amino-6-bromo-3,4-dihidro-2H-isoquinolin-1-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-6-bromo-3,4-dihydro-2H-isoquinolin-1-one is a heterocyclic compound that belongs to the isoquinolinone family This compound is characterized by the presence of an amino group at the 7th position and a bromine atom at the 6th position on the isoquinolinone ring It has a molecular formula of C9H8BrN2O and a molecular weight of 24108 g/mol
Aplicaciones Científicas De Investigación
7-Amino-6-bromo-3,4-dihydro-2H-isoquinolin-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Mecanismo De Acción
Target of Action
The primary targets of 7-Amino-6-bromo-3,4-dihydro-2H-isoquinolin-1-one are Dopamine D3 receptors and MK2-inhibitors . Dopamine D3 receptors are part of the dopamine receptor family, which plays a crucial role in the central nervous system, affecting behavior and cognition. MK2-inhibitors are involved in the regulation of inflammatory responses and cell proliferation .
Mode of Action
This compound interacts with its targets by binding to the active sites of the Dopamine D3 receptors and MK2-inhibitors . This binding results in the inhibition of intracellular phosphorylation of hsp27 and the release of TNFα in cells . The exact nature of these interactions and the resulting changes are still under investigation.
Biochemical Pathways
The compound affects the dopaminergic signaling pathway and the MAPK-activated protein kinase 2 (MK2) pathway . The dopaminergic signaling pathway is involved in various neurological processes, including reward, addiction, and movement. The MK2 pathway plays a role in inflammatory responses and cell proliferation .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of intracellular phosphorylation of hsp27 and the release of TNFα in cells . These effects can lead to changes in cell signaling and potentially influence various biological processes, including inflammation and cell proliferation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,4-dihydro-2H-isoquinolin-1-one with bromine in the presence of a suitable solvent to yield 6-bromo-3,4-dihydro-2H-isoquinolin-1-one . This intermediate is then subjected to amination using reagents such as sodium azide and triphenylphosphine to introduce the amino group at the 7th position .
Industrial Production Methods
Industrial production of 7-Amino-6-bromo-3,4-dihydro-2H-isoquinolin-1-one may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.
Análisis De Reacciones Químicas
Types of Reactions
7-Amino-6-bromo-3,4-dihydro-2H-isoquinolin-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, triphenylphosphine, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted isoquinolinones, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-3,4-dihydro-2H-isoquinolin-1-one: Lacks the amino group at the 7th position.
7-Bromo-3,4-dihydro-2H-isoquinolin-1-one: Lacks the amino group at the 7th position.
Uniqueness
7-Amino-6-bromo-3,4-dihydro-2H-isoquinolin-1-one is unique due to the presence of both the amino and bromine groups, which confer specific chemical reactivity and biological activity. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules and potential therapeutic agents .
Propiedades
IUPAC Name |
7-amino-6-bromo-3,4-dihydro-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-7-3-5-1-2-12-9(13)6(5)4-8(7)11/h3-4H,1-2,11H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAKNVLUUINZPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=CC(=C(C=C21)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclohexyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2494287.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2494292.png)
![1-(2-bromo-5-methoxybenzoyl)-3-[(furan-2-yl)methanesulfonyl]azetidine](/img/structure/B2494293.png)





![N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2494303.png)
![3-Bromo-7-(9H-fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B2494304.png)



![2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2494310.png)
